[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
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Overview
Description
[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol: is a synthetic organic compound characterized by the presence of a difluoromethylene group and a pyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolizine ring and the introduction of the difluoromethylene group. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and catalysts like palladium or copper complexes. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling fluorinating agents. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: [6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethylene group can mimic natural substrates, providing insights into enzyme mechanisms and potential drug targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylene group can form strong interactions with active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, including enzyme inhibition, signal transduction modulation, and cellular responses.
Properties
Molecular Formula |
C9H13F2NO |
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Molecular Weight |
189.20 g/mol |
IUPAC Name |
[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H13F2NO/c10-8(11)7-4-9(6-13)2-1-3-12(9)5-7/h13H,1-6H2 |
InChI Key |
WHTROZLXEJJKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=C(F)F)CN2C1)CO |
Origin of Product |
United States |
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